molecular formula C27H29NO6 B14956820 4,7-dimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

4,7-dimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate

Cat. No.: B14956820
M. Wt: 463.5 g/mol
InChI Key: YMUKQWICFQJKPK-UHFFFAOYSA-N
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Description

4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives, including 4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE, typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 7-hydroxy-4-methyl coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions often include the use of dry solvents and anhydrous potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of green solvents, recyclable catalysts, and reactions in aqueous media . The goal is to enhance yield while reducing reaction time and byproducts .

Chemical Reactions Analysis

Types of Reactions

4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azides, propargyl bromide, and various catalysts such as anhydrous potassium carbonate . The reactions are typically carried out under controlled temperatures and in the presence of dry solvents to ensure high yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azides can lead to the formation of triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity . For example, its anticancer activity is believed to be due to its ability to inhibit the proliferation of malignant cells by interfering with DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its specific structural features and the presence of both coumarin and cyclohexane moieties. This combination enhances its biological activity and makes it a valuable compound for various applications .

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C27H29NO6/c1-17-12-22-25(18(2)14-24(29)33-22)23(13-17)34-26(30)21-10-8-19(9-11-21)15-28-27(31)32-16-20-6-4-3-5-7-20/h3-7,12-14,19,21H,8-11,15-16H2,1-2H3,(H,28,31)

InChI Key

YMUKQWICFQJKPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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